2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate
Overview
Description
2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C12H16ClO6S and a molecular weight of 323.77 g/mol . It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with 2-(chlorosulfonyl)benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products formed can include various substituted benzoates.
Hydrolysis Products: The hydrolysis of this compound yields 2-(2-Methoxyethoxy)ethanol and 2-(chlorosulfonyl)benzoic acid.
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and protein modifications.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used. For example, in biochemical studies, the compound may interact with enzymes and proteins, leading to modifications that can be studied to understand enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethyl benzoate
- 2-(2-Methoxyethoxy)ethyl 2-(sulfamoyl)benzoate
- 2-(2-Methoxyethoxy)ethyl 2-(methylsulfonyl)benzoate
Uniqueness
2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate is unique due to its chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in substitution reactions and as a reagent in organic synthesis .
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-chlorosulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO6S/c1-17-6-7-18-8-9-19-12(14)10-4-2-3-5-11(10)20(13,15)16/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQUWKKLSJIKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468123 | |
Record name | 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866942-11-2 | |
Record name | 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 866942-11-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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